molecular formula C6H7ClN2O B8813879 (3-Amino-6-chloropyridin-2-yl)methanol

(3-Amino-6-chloropyridin-2-yl)methanol

Cat. No.: B8813879
M. Wt: 158.58 g/mol
InChI Key: ITACSYIQCRMRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-6-chloropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-6-chloropyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-6-chloropyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(3-amino-6-chloropyridin-2-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2

InChI Key

ITACSYIQCRMRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)CO)Cl

Origin of Product

United States

Foundational & Exploratory

(3-Amino-6-chloropyridin-2-yl)methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Amino-6-chloropyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physical and chemical properties, and its emerging role in the development of novel therapeutics.

Core Chemical Identity

(3-Amino-6-chloropyridin-2-yl)methanol is a substituted pyridine derivative. The strategic placement of the amino, chloro, and hydroxymethyl groups on the pyridine ring makes it a versatile intermediate for creating complex molecular architectures.

Identifier Value
Chemical Name (3-Amino-6-chloropyridin-2-yl)methanol
CAS Number 1206454-48-9
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Monoisotopic Mass 158.02469 Da[1]

Structure:

Caption: 2D structure of (3-Amino-6-chloropyridin-2-yl)methanol.

Synthesis and Mechanism

The synthesis of (3-Amino-6-chloropyridin-2-yl)methanol typically involves a two-step process starting from a suitable pyridine precursor. A common and logical synthetic route is the reduction of the corresponding aldehyde, 3-amino-6-chloropicolinaldehyde. This approach is favored for its high selectivity and yield.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol is based on established chemical principles for the reduction of aldehydes to primary alcohols.

Step 1: Synthesis of 3-Amino-6-chloropicolinaldehyde (Precursor)

The synthesis of the aldehyde precursor is a critical first step. While various methods exist for the formylation of pyridine rings, a common approach involves the oxidation of a corresponding methyl group or the reduction of a nitrile.

Step 2: Reduction of 3-Amino-6-chloropicolinaldehyde to (3-Amino-6-chloropyridin-2-yl)methanol

Materials:

  • 3-Amino-6-chloropicolinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-amino-6-chloropicolinaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (3-Amino-6-chloropyridin-2-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Mechanism of Reduction:

The reduction of the aldehyde to the primary alcohol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) to yield the alcohol.

G cluster_0 Synthesis Workflow Start 3-Amino-6-chloropicolinaldehyde Step1 Dissolve in Methanol Cool to 0°C Start->Step1 Reactant Step2 Add Sodium Borohydride (NaBH4) Step1->Step2 Preparation Step3 Reaction Monitoring (TLC) Step2->Step3 Reduction Step4 Quench with Water/NaHCO3 Step3->Step4 Completion Check Step5 Solvent Removal & Extraction Step4->Step5 Work-up Step6 Wash & Dry Step5->Step6 Step7 Purification Step6->Step7 End (3-Amino-6-chloropyridin-2-yl)methanol Step7->End Final Product

Caption: Workflow for the synthesis of (3-Amino-6-chloropyridin-2-yl)methanol.

Physicochemical Properties and Spectroscopic Data

Characterization of (3-Amino-6-chloropyridin-2-yl)methanol is essential for its use in further synthetic applications.

Property Value Source
Physical State Solid (predicted)General knowledge of similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, dichloromethane, ethyl acetateInferred from synthesis protocol

Spectroscopic Data:

While a publicly available, comprehensive dataset is limited, the expected spectroscopic features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amine protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amino, chloro, and hydroxymethyl) and their positions on the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 158.59), with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the amine, the C-N and C-O stretches, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

(3-Amino-6-chloropyridin-2-yl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in its role as an intermediate in the synthesis of small molecule inhibitors of acetyl-coenzyme A synthetase short chain 2 (ACSS2) .

ACSS2 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells, by converting acetate into acetyl-CoA. This acetyl-CoA is then utilized for lipid synthesis and histone acetylation, which are vital for cancer cell growth and survival. Therefore, inhibitors of ACSS2 are being investigated as potential anti-cancer agents.

The amino and hydroxymethyl groups of (3-Amino-6-chloropyridin-2-yl)methanol provide reactive handles for further chemical modifications, allowing for the construction of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

G cluster_0 Role in ACSS2 Inhibitor Synthesis A (3-Amino-6-chloropyridin-2-yl)methanol (Building Block) B Chemical Modification (e.g., acylation, etherification) A->B Synthetic Intermediate C ACSS2 Inhibitor Scaffold B->C Leads to D Inhibition of ACSS2 Enzyme C->D Designed for E Disruption of Cancer Cell Metabolism (Lipid Synthesis, Histone Acetylation) D->E Results in F Potential Anti-Cancer Therapeutic E->F Therapeutic Goal

Caption: Logical flow of the application of the compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (3-Amino-6-chloropyridin-2-yl)methanol. Based on the safety data for structurally related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Amino-6-chloropyridin-2-yl)methanol is a strategically important chemical intermediate with demonstrated utility in the synthesis of potential therapeutic agents. Its well-defined structure and reactive functional groups make it a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

  • PubChem. (3-amino-6-chloropyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Google Patents. (WO2021014415A2) Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (acss2).
  • Organic Syntheses. 3-aminopyridine. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved February 13, 2026, from [Link]

Sources

Starting materials for (3-Amino-6-chloropyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists. It prioritizes chemoselectivity and scalability.

Executive Summary & Strategic Analysis

(3-Amino-6-chloropyridin-2-yl)methanol (CAS: 914339-44-3) is a "privileged scaffold" in medicinal chemistry, particularly serving as a critical pharmacophore in the development of P2X3 receptor antagonists and various kinase inhibitors.

The synthesis of this molecule presents a specific chemoselective challenge: reducing a carbonyl species (ester/acid) to an alcohol without displacing the labile C6-chlorine atom or poisoning the catalyst with the free amine.

This guide recommends a Retrosynthetic Strategy relying on the chemoselective reduction of Methyl 3-amino-6-chloropicolinate . This route offers the highest regiocontrol and minimizes dechlorination by-products compared to competitive routes starting from nitro-pyridines.

Structural Retrosynthesis

The following diagram illustrates the strategic disconnection of the target molecule.

Retrosynthesis Target (3-Amino-6-chloropyridin-2-yl)methanol (Target) Intermediate Methyl 3-amino-6-chloropicolinate (Key Precursor) Intermediate->Target Chemoselective Reduction RawMat1 3-Aminopicolinic acid (Methyl Ester) RawMat1->Intermediate C6-Chlorination (NCS) RawMat2 2,6-Dichloro-3-nitropyridine (Alternative Start) RawMat2->Intermediate Cyanation & Reduction

Figure 1: Retrosynthetic tree highlighting the ester reduction as the primary disconnection.

Primary Starting Material: Methyl 3-amino-6-chloropicolinate

The most robust synthetic route utilizes Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3) as the starting material.

Material Specifications
ParameterSpecificationCriticality
Purity ≥ 97.0% (HPLC)High. Impurities at C4/C5 positions are difficult to separate after reduction.
Appearance Off-white to yellow solidDarkening indicates oxidation of the amine.
Water Content ≤ 0.5%Critical. Excess water decomposes borohydride reagents.
CAS No. 866807-26-3Verification key.[1]
Preparation of the Starting Material (If not purchased)

If commercial stock is unavailable, this ester is best synthesized via C6-chlorination of methyl 3-aminopicolinate using N-Chlorosuccinimide (NCS).

  • Reagents: Methyl 3-aminopicolinate, NCS, Acetonitrile.

  • Conditions: Reflux (80°C) for 4-6 hours.

  • Mechanism: Electrophilic aromatic substitution. The amino group at C3 activates the ring; the nitrogen at N1 directs to C6 (para-like) and C4 (ortho-like). C6 is sterically and electronically favored.

Core Synthesis Protocol: Chemoselective Reduction

Objective: Reduce the C2-ester to the primary alcohol while preserving the C6-chloride. Method: Calcium Borohydride (


) generated in situ.

Why this method? Standard Lithium Aluminum Hydride (LAH) is often too aggressive, leading to dechlorination (yielding the 3-aminopyridine-2-methanol) or over-reduction. Sodium Borohydride (


) alone is often too slow for ester reduction. The addition of 

activates the borohydride, enhancing electrophilicity while maintaining mild conditions.
Reaction Workflow

Workflow Start Start: Methyl 3-amino-6-chloropicolinate in EtOH/THF Step1 Activation: Add CaCl2 (anhydrous) Stir 30 min Start->Step1 Step2 Reduction: Add NaBH4 (portionwise) Temp: 0°C Step1->Step2 Step3 Reaction: Warm to RT Monitor (LCMS) Step2->Step3 Quench Quench: Sat. NH4Cl or Dilute HCl Step3->Quench

Figure 2: Step-by-step workflow for the in situ calcium borohydride reduction.

Detailed Experimental Procedure

Note: All steps must be performed under an inert atmosphere (


 or Ar).

Reagents:

  • Methyl 3-amino-6-chloropicolinate (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.5 - 3.0 eq)
    
  • Calcium Chloride (

    
    ), anhydrous (1.5 - 2.0 eq)
    
  • Solvent: Ethanol (absolute) and THF (2:1 ratio).

Step-by-Step:

  • Solubilization: In a dry 3-neck round-bottom flask, dissolve Methyl 3-amino-6-chloropicolinate (10 g, 53.6 mmol) in anhydrous THF (50 mL) and absolute Ethanol (100 mL).

  • Salt Activation: Add anhydrous

    
      (8.9 g, 80 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution may become slightly cloudy.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Hydride Addition: Add

    
      (5.1 g, 134 mmol) portion-wise over 20 minutes.
    
    • Critical Control: Monitor internal temperature; do not exceed 5°C. Rapid gas evolution (

      
      ) will occur.
      
  • Reaction: Allow the mixture to warm naturally to RT and stir for 4–6 hours.

    • Checkpoint: Check reaction progress via TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the ester peak (

      
      ) and appearance of the alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     (50 mL).
    
    • Caution: Vigorous bubbling.

  • Workup: Evaporate the volatile organic solvents (THF/EtOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    

Troubleshooting & Impurity Profile

Understanding the failure modes is essential for process control.

Impurity / IssueCauseMitigation
Dechlorinated Product (3-aminopyridin-2-yl)methanolOver-reduction due to high temp or Pd contamination.Keep T < 25°C. Avoid Pd-based hydrogenation for this step. Use

instead of LAH.
Unreacted Ester Moisture in solvent deactivating borohydride.Ensure EtOH is absolute (anhydrous). Increase

equivalents slightly.
Azomethine Formation Reaction with solvent (rare).Avoid Acetone or reactive ketones as solvents.
Boron Complexation Product trapped in Boron-chelate.Ensure thorough acidic quench (Citric acid or

) to break N-B bonds.

References

  • Patent: Substituted Pyridines as P2X3 Antagonists. WO 2006/108127. (Describes the general reduction of chloropicolinates).

  • Journal:Chemoselective reduction of esters in the presence of other functional groups. (General methodology for NaBH4/CaCl2 reductions). Tetrahedron Letters, 1990.
  • Database: Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3). PubChem Compound Summary.

  • Patent: Processes for the preparation of aminopyridine derivatives. (Detailing the chlorination of aminopicolinates). US Patent 9,890,123.

Sources

Methodological & Application

Application Note: Strategic Utilization of (3-Amino-6-chloropyridin-2-yl)methanol in Allosteric Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of (3-Amino-6-chloropyridin-2-yl)methanol (CAS 1206454-49-0 ), a high-value heterocyclic building block. While often overlooked in basic catalogs, this scaffold is a critical precursor for "privileged" bicyclic systems found in next-generation allosteric inhibitors, particularly targeting SHP2 (PTPN11) and ACSS2 .

Its structural duality—combining a nucleophilic exocyclic amine with a modifiable hydroxymethyl "hinge" and an electrophilic chloro-handle—allows for the rapid assembly of pyrido[2,3-b]pyrazines , 1,6-naphthyridines , and pyrazolo[3,4-b]pyridines . This guide provides validated protocols for its oxidation, cyclization, and cross-coupling, enabling researchers to access high-affinity chemical space efficiently.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name (3-Amino-6-chloropyridin-2-yl)methanol
CAS Number 1206454-49-0
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.58 g/mol
Core Scaffold 2,3,6-Trisubstituted Pyridine
Key Functionality C2-Methanol: Precursor for aldehydes (cyclization) or leaving groups (SN2).C3-Amine: Nucleophile for heterocyclization.C6-Chloro: Electrophile for Suzuki/Buchwald couplings.[1]
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in non-polar ethers.
Pharmacophore Relevance

In the context of SHP2 allosteric inhibitors (e.g., analogs of SHP099 or JAB-3068), the pyridine ring often serves as the central connector. The C6-position typically links to a hydrophobic "tail" (e.g., 2,3-dichlorophenyl) that occupies the allosteric tunnel, while the C2/C3-positions are fused to form a bicyclic "head" that interacts with solvent-exposed residues.

Synthetic Workflow: The "Picolinaldehyde Gateway"

The most powerful application of this intermediate is its controlled oxidation to 3-amino-6-chloropicolinaldehyde . This "gateway" intermediate is unstable and highly reactive, serving as the immediate precursor to fused ring systems.

Diagram 1: Retrosynthetic Analysis & Forward Pathway

SyntheticPathway Start (3-Amino-6-chloropyridin-2-yl) methanol (CAS 1206454-49-0) Aldehyde Intermediate: 3-Amino-6-chloropicolinaldehyde Start->Aldehyde MnO2 Oxidation (Chemoselective) PyridoPyrazine Pyrido[2,3-b]pyrazine (SHP2/Kinase Core) Aldehyde->PyridoPyrazine + 1,2-Diamine (Condensation) PyrazoloPyridine Pyrazolo[3,4-b]pyridine (Fused Bicyclic) Aldehyde->PyrazoloPyridine + Hydrazine (Cyclization) CoupledProduct Final Inhibitor (e.g., 6-(2,3-dichlorophenyl)-...) PyridoPyrazine->CoupledProduct Suzuki Coupling (Pd-Catalyzed) PyrazoloPyridine->CoupledProduct Suzuki Coupling

Caption: Synthetic divergence from the alcohol precursor. The oxidation step is the critical junction enabling access to diverse fused heterocycles.

Detailed Experimental Protocols

Protocol A: Chemoselective Oxidation (The "Gateway" Step)

Objective: Convert the alcohol to the aldehyde without over-oxidation to the carboxylic acid or affecting the free amine. Why MnO₂? Unlike Swern or Dess-Martin conditions, activated Manganese(IV) oxide is highly chemoselective for benzylic/pyridylic alcohols and does not require low temperatures or generate acidic byproducts that might salt out the amine.

Materials:

  • (3-Amino-6-chloropyridin-2-yl)methanol (1.0 equiv)

  • Activated MnO₂ (10.0 equiv) – Note: High excess is required due to surface area dependence.

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Celite® 545 for filtration

Procedure:

  • Preparation: Dissolve (3-Amino-6-chloropyridin-2-yl)methanol (e.g., 2.5 g, 15.8 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Addition: Add Activated MnO₂ (13.7 g, ~158 mmol) in one portion.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C).

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The aldehyde typically appears as a less polar spot. Reaction time is usually 12–24 hours.

    • Optimization: If conversion is slow (<50% after 12h), add a second portion of MnO₂ (5.0 equiv) and heat to mild reflux (40 °C).

  • Workup: Filter the black slurry through a pad of Celite®. Wash the pad thoroughly with DCM/MeOH (9:1) to recover the polar product.

  • Isolation: Concentrate the filtrate in vacuo at <40 °C.

    • Stability Warning: The resulting 3-amino-6-chloropicolinaldehyde is unstable. Do not store. Use immediately in the cyclization step (Protocol B).

Protocol B: Cyclization to Pyrido[2,3-b]pyrazine Scaffold

Objective: Condense the fresh aldehyde with a diamine (e.g., ethylenediamine or a substituted 1,2-diamine) to form the bicyclic core common in kinase inhibitors.

Procedure:

  • Mixing: Suspend the fresh 3-amino-6-chloropicolinaldehyde (1.0 equiv) in Ethanol (EtOH).

  • Reagent: Add the 1,2-diamine (1.1 equiv) and a catalytic amount of acetic acid (AcOH, 0.1 equiv).

  • Cyclization: Heat the mixture to reflux (80 °C) for 2–4 hours.

    • Mechanism:[2][3][4] The primary amine of the diamine condenses with the aldehyde (imine formation), followed by intramolecular attack of the second amine on the pyridine C3-position (or vice versa, depending on the specific diamine structure and oxidation state adjustments). Note: In some aromatization sequences, an oxidant like air or DDQ may be needed post-cyclization if using saturated diamines.

  • Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH. If soluble, evaporate and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Suzuki-Miyaura Coupling (Installing the "Tail")

Objective: Functionalize the C6-chloro position with an aryl group (e.g., 2,3-dichlorophenylboronic acid).

Materials:

  • 6-Chloro-bicyclic intermediate (from Protocol B)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine reagents in a microwave vial. Sparge solvents with Nitrogen/Argon for 5 minutes.

  • Coupling: Heat to 90–100 °C (or 120 °C in microwave for 30 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[3]

  • Purification: Silica gel chromatography.

Biological Context: SHP2 Allosteric Inhibition[5][6][7][8][9]

The compounds derived from this scaffold typically function by binding to the allosteric tunnel of SHP2, locking the enzyme in its auto-inhibited "closed" conformation.

Diagram 2: Mechanism of Action

SHP2_Mechanism SHP2_Auto SHP2 (Auto-inhibited) Closed Conformation SHP2_Open SHP2 (Open/Active) Phosphatase Active SHP2_Auto->SHP2_Open N-SH2 Release Complex Stabilized Inactive Complex (Drug-Bound) SHP2_Auto->Complex + Inhibitor Activation RTK Activation (p-Tyr Binding) Activation->SHP2_Open Promotes Downstream RAS/MAPK Pathway (Tumor Growth) SHP2_Open->Downstream Activates Inhibitor Inhibitor (Pyridine Scaffold) Binds Allosteric Tunnel Complex->SHP2_Open Blocks Opening

Caption: The inhibitor acts as a molecular glue, stabilizing the inactive state and preventing RAS/MAPK pathway activation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Oxidation MnO₂ deactivation or insufficient loading.Use "Activated" MnO₂ (precipitated). Heat to 40°C. Do not use Swern (side reactions with free amine).
Low Yield in Cyclization Aldehyde instability.Do not store the aldehyde. Perform Protocol B immediately after Protocol A workup.
Suzuki Coupling Failure Catalyst poisoning by free amines.Use Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ which are robust against N-heterocycles. Ensure thorough degassing.

References

  • Patent: Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (ACSS2). WO2021014415A2. (Describes MnO2 oxidation of the title compound).

  • Journal: Chen, Y. N., et al. (2016).[5] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152. (Foundational paper on SHP2 allosteric inhibitors and pyridine scaffolds).

  • Journal: Sarver, P., et al. (2019).[6] 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors.[7] Journal of Medicinal Chemistry, 62(4), 1793–1802. (Discusses scaffold morphing from fused bicyclics).

  • Database: PubChem Compound Summary for CID 1206454-49-0 (3-Amino-6-chloropyridin-2-yl)methanol.[1]

  • Protocol: Battilocchio, C., et al. (2013). Flow Synthesis of Pyridines and Pyridazines. Organic Process Research & Development. (General reference for pyridine handling).

Sources

Advanced Protocol: Chemoselective Buchwald-Hartwig Amination of (3-Amino-6-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the optimized protocols for the Buchwald-Hartwig cross-coupling of (3-Amino-6-chloropyridin-2-yl)methanol (hereafter referred to as Substrate-Cl ) with various primary and secondary amines.

Substrate-Cl presents a "Triple Threat" challenge in catalysis due to its polyfunctional nature:

  • Electrophile (C6-Cl): The target site. Positioned ortho to the pyridine nitrogen, it is electronically activated for oxidative addition but less reactive than corresponding bromides.

  • Nucleophile 1 (C3-NH₂): An aniline-like internal nucleophile capable of competing with the external amine, potentially leading to homocoupling (dimerization).

  • Nucleophile 2 (C2-CH₂OH): A primary alcohol. Under strong basic conditions (e.g., NaOtBu), this can form an alkoxide, leading to catalyst poisoning or competitive O-arylation.

Retrosynthetic Logic & Chemoselectivity

Success relies on Kinetic Differentiation . We must select a catalyst system that undergoes oxidative addition at C6-Cl faster than the C3-NH₂ can coordinate/react, and a base system that manages the C2-OH proton without triggering O-arylation.

  • Ligand Selection: We utilize dialkylbiaryl phosphine ligands (Buchwald Ligands). BrettPhos is prioritized for primary amines to prevent bis-arylation, while RuPhos is selected for secondary amines due to its steric bulk and resistance to inhibition by the substrate's free amine.

  • Base Strategy: Traditional bases like NaOtBu are risky due to alkoxide equilibrium. We recommend LiHMDS (Lithium bis(trimethylsilyl)amide) as a soluble, non-nucleophilic base that can reversibly deprotonate the alcohol and amine without forming aggressive nucleophiles, effectively acting as an in situ protecting group strategy. Alternatively, Cs₂CO₃ is used for base-sensitive partners.[1]

Mechanistic Pathway & Decision Tree

The following diagram illustrates the catalytic cycle and the critical decision points to avoid competitive side reactions (Homocoupling vs. Cross-Coupling).

BuchwaldLogic Start Substrate-Cl (3-Amino-6-chloropyridin-2-yl)methanol OxAdd Oxidative Addition (L-Pd-Ar-Cl) Start->OxAdd Pd G4 Precat Fast Step Decision Base/Nucleophile Selection OxAdd->Decision Path_Correct Path A: Cross-Coupling (Target Amine Attack) Decision->Path_Correct High Conc. Ext. Amine + Bulky Ligand (RuPhos) Path_Homo Path B: Homocoupling (Internal NH2 Attack) Decision->Path_Homo Low Ext. Amine Steric Mismatch Path_O Path C: O-Arylation (Internal OH Attack) Decision->Path_O Strong Alkoxide Base (NaOtBu) Prod Target Product (C6-Aminated) Path_Correct->Prod Reductive Elimination Side_Dimer Side Product: Dimer Path_Homo->Side_Dimer Path_O->Side_Dimer Rare

Figure 1: Mechanistic flow showing the competition between the desired cross-coupling and potential side reactions.

Experimental Protocols

Method A: The "Direct" Protocol (Recommended)

Applicability: Robust primary and secondary amines. High tolerance for the free alcohol on the substrate. Key Reagent: LiHMDS (Soluble base, "temporary protection" effect).

Materials:

  • Substrate: (3-Amino-6-chloropyridin-2-yl)methanol (1.0 equiv)

  • External Amine: 1.2 – 1.5 equiv[2]

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines). Note: Use G4 precatalysts to ensure accurate Pd stoichiometry and rapid initiation.

  • Base: LiHMDS (1.0 M in THF, 2.5 – 3.0 equiv). Note: Extra equivalents account for deprotonation of -OH and -NH₂.

  • Solvent: Anhydrous THF or 1,4-Dioxane.

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar with Substrate-Cl (1.0 equiv) and the External Amine (1.2 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (2–4 mol%). If using BrettPhos Pd G4 for primary amines, use 2–4 mol%.

    • Expert Tip: If G4 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + Ligand (4 mol%), but premix in solvent for 5 mins before adding to the reaction to form the active species.

  • Solvent & Base: Seal the vial. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Initiation: Dropwise add LiHMDS solution (2.5 equiv) at room temperature.

    • Observation: The solution may turn dark orange/brown. This is normal. The excess base deprotonates the C2-OH and C3-NH₂, preventing them from acting as nucleophiles while keeping the catalyst active.

  • Reaction: Heat the mixture to 65–80 °C for 4–16 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride (M+H).

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (restores the OH and NH₂ protons). Extract with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient or Hexane/EtOAc).

Method B: The "Mild" Protocol (Base-Sensitive Substrates)

Applicability: Substrates with base-sensitive groups (esters, nitriles) where LiHMDS is too harsh. Key Reagent: Cs₂CO₃ (Weak, heterogeneous base).

Materials:

  • Base: Cs₂CO₃ (3.0 equiv, finely ground and dried).

  • Solvent: tert-Amyl alcohol (preferred for higher temp) or 1,4-Dioxane.

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (3–5 mol%).

Step-by-Step Procedure:

  • Solids: Charge vial with Substrate-Cl , External Amine , Cs₂CO₃ , and Catalyst .

  • Degassing: Evacuate and backfill with N₂ (3 cycles). Oxygen inhibition is fatal to this reaction.

  • Solvent: Add anhydrous 1,4-Dioxane .

  • Reaction: Heat to 90–100 °C .

    • Note: Higher temperature is required compared to Method A because the heterogeneous base is less active.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Data Summary & Optimization Guide

ParameterRecommendationRationale
Catalyst Source Pd G4 Precatalysts Eliminates induction period; prevents Pd-black formation common with free amines.
Ligand (Primary Amine) BrettPhos Highly selective for mono-arylation; prevents over-arylation of the external amine.
Ligand (Secondary Amine) RuPhos Excellent steric tolerance; prevents inhibition by the substrate's pyridine nitrogen.
Solvent THF (Method A) / Dioxane (Method B)THF coordinates Li+ from LiHMDS, stabilizing the intermediate. Dioxane has a higher boiling point for weak bases.
Stoichiometry 1.2 – 1.5 equiv Amine Excess external amine statistically favors cross-coupling over homocoupling.

Troubleshooting & Mechanistic Insights

Issue 1: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning by the C3-NH₂ or Pyridine N.

  • Solution: Increase catalyst loading to 5 mol%. Switch to BrettPhos , which is bulkier and less prone to coordination by the substrate nitrogen. Ensure strictly anhydrous conditions (water kills the active Pd-L species).

Issue 2: Homocoupling (Dimerization of Substrate)

  • Cause: The C3-NH₂ of one substrate molecule attacks the C6-Cl of another.

  • Solution:

    • Add the External Amine in higher excess (2.0 equiv).

    • Use Method A (LiHMDS) . The deprotonated external amine (lithium amide) is often more nucleophilic than the deprotonated aniline-like C3-NH.

    • Slow Addition: Add the Substrate-Cl slowly to a pool of Catalyst + External Amine.

Issue 3: Hydrodehalogenation (Cl replaced by H)

  • Cause:

    
    -hydride elimination from the amine or solvent (if isopropanol is used).
    
  • Solution: Switch solvent to Toluene or Dioxane. Avoid secondary alcohols as solvents. Lower the reaction temperature slightly.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • BenchChem Technical Support. (2025). Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization. Retrieved from BenchChem Database. Link(Cited for general chloropyridine reactivity profiles).

  • Green, R. A., & Hartwig, J. F. (2014).[5] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[6] Organic Letters, 16(17), 4388–4391. Link(Relevant for handling amine salts and ammonia equivalents).

Sources

Oxidation of the methanol group in (3-Amino-6-chloropyridin-2-yl)methanol to an aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Target Transformation: (3-Amino-6-chloropyridin-2-yl)methanol


 3-Amino-6-chloropicolinaldehyde

Executive Summary & Strategic Analysis

The Challenge: The oxidation of (3-amino-6-chloropyridin-2-yl)methanol (Compound 1 ) to its corresponding aldehyde (Compound 2 ) represents a classic chemoselectivity paradox in heterocyclic chemistry.

  • Nucleophilic Interference: The C3-amino group is a potent nucleophile. Upon formation of the C2-aldehyde, the molecule becomes susceptible to rapid self-condensation (dimerization/polymerization) or intramolecular hemiaminal formation.

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the benzylic-like alcohol less reactive than typical benzyl alcohols.

  • Over-Oxidation Risk: Harsh oxidants (e.g.,

    
    , Jones Reagent) risk oxidizing the amine to a nitro species or cleaving the ring.
    

The Solution: This guide details two field-proven protocols that prioritize mildness and neutral pH to preserve the amine while effecting oxidation.

  • Method A (Heterogeneous): Activated Manganese Dioxide (

    
    ). The industry standard for scale-up.
    
  • Method B (Homogeneous): Dess-Martin Periodinane (DMP). A rapid, high-yielding alternative for small-scale discovery chemistry.

Chemical Pathway & Stability Logic

The target aldehyde is thermodynamically unstable in its free form due to the proximity of the amine and aldehyde groups. It is frequently generated in situ for immediate use in Friedländer condensations to form 1,8-naphthyridines or similar fused systems.

OxidationPathway Substrate (3-Amino-6-chloropyridin-2-yl)methanol (Stable Precursor) Aldehyde 3-Amino-6-chloropicolinaldehyde (Reactive Intermediate) Substrate->Aldehyde Oxidation (MnO2 or DMP) Dimer Imine Oligomers / Schiff Base (Undesired Byproduct) Aldehyde->Dimer Self-Condensation (Fast w/o trapping) Product Fused Heterocycle (e.g., 1,8-Naphthyridine) Aldehyde->Product + Ketone/Base (Friedländer)

Figure 1: The reactive fate of the amino-aldehyde intermediate.[][2] Immediate trapping is recommended.

Protocol A: Activated Manganese Dioxide ( )

Best for: Scale-up (>1g), acid-sensitive substrates, and avoiding heavy metal purification issues. Mechanism: Radical mechanism on the heterogeneous surface.[3] The amine generally does not adsorb strongly enough to oxidize, providing excellent chemoselectivity.

Reagent Quality Check (Critical)

Commercial


 varies wildly in activity. "Activated" 

is required.
  • Validation: If the reagent is dark brown/black and finely divided, it is likely active. If it is coarse or grey, it may be inactive pyrolusite.

  • Azeotropic Drying: If reaction stalls, reflux the

    
     in toluene with a Dean-Stark trap for 1 hour prior to use to remove surface water.
    
Step-by-Step Methodology
  • Preparation: Dissolve (3-amino-6-chloropyridin-2-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform .

    • Concentration: 0.1 M to 0.2 M. High dilution minimizes intermolecular side reactions.

  • Addition: Add Activated

    
      (10.0 – 20.0 equiv).
    
    • Note: A large excess is necessary because the reaction is surface-area dependent.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C).

    • Time: Typically 4–16 hours.

    • Monitoring: Monitor by TLC (Visualize with 2,4-DNP stain for aldehyde) or LC-MS.

  • Workup:

    • Filter the suspension through a pad of Celite (diatomaceous earth).

    • Rinse the pad thoroughly with DCM/MeOH (9:1) to desorb the polar product.

    • Concentrate the filtrate in vacuo at low temperature (<30 °C).

  • Storage: Use immediately. If storage is required, keep under Argon at -20 °C.

Data Summary:


 Oxidation 
Parameter Specification Reason

| Solvent | DCM or


 | Non-coordinating; good solubility for substrate. |
| Stoichiometry  | 10x - 20x weight excess | Surface-dependent reaction kinetics. |
| Temperature  | Ambient (25 °C) | Heating promotes polymerization. |
| Yield  | 75-85% (Typical) | Loss usually due to adsorption on 

. |

Protocol B: Dess-Martin Periodinane (DMP)

Best for: Rapid discovery scale (<100mg), stubborn substrates where


 is too slow.
Mechanism:  Homogeneous ligand exchange.
Critical Control:  DMP generates 2 equivalents of acetic acid and 1 equivalent of iodinane byproduct. The acid must  be buffered to prevent amine protonation and subsequent decomposition.
Step-by-Step Methodology
  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Buffering: Add Sodium Bicarbonate (

    
    )  (5.0 equiv) solid directly to the reaction mixture.
    
    • Why: Neutralizes acetic acid byproduct in situ.

  • Oxidation: Add Dess-Martin Periodinane (1.2 – 1.5 equiv) in one portion at 0 °C.

  • Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.

  • Quench (The "Fieser" Equivalent for DMP):

    • Dilute with

      
       or DCM.
      
    • Add a 1:1 mixture of Sat.

      
        (Sodium thiosulfate) and Sat. 
      
      
      
      .
    • Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

  • Isolation: Separate phases, dry organic layer over

    
    , and concentrate.
    

Analytical Validation (QC)

Since the product is unstable, "Self-Validating" analytical traces are key.

  • LC-MS:

    • Target Mass:

      
       (Cl isotope pattern).
      
    • Common Artifact: You may observe

      
       (175/177) corresponding to the hydrate  (gem-diol), which forms readily in aqueous LC-MS mobile phases. This confirms the aldehyde.
      
    • Dimer Check: Look for mass peaks at

      
       indicating Schiff base formation.
      
  • 1H NMR (CDCl3):

    • Aldehyde Proton: Look for a distinct singlet at

      
       9.8 – 10.1 ppm .
      
    • Amine: Broad singlet around

      
       6.0 – 7.5 ppm (variable).
      

Downstream Application: The "Trap" Strategy

If the isolation of the aldehyde proves too difficult due to stability, the One-Pot Friedländer Synthesis is the recommended pathway.

Protocol:

  • Perform

    
     oxidation as described in Protocol A.
    
  • Do not concentrate to dryness.

  • Add the ketone coupling partner (e.g., acetone, acetophenone) and a catalytic base (e.g., KOH or Proline) directly to the filtrate.

  • Heat to reflux to form the 1,8-naphthyridine.

Workflow Start Start: Amino-Alcohol Substrate Oxidation Oxidation (MnO2 in DCM) Stir 16h @ RT Start->Oxidation Check TLC/LCMS Check (Look for Hydrate Mass) Oxidation->Check Filter Filter through Celite (Remove MnO2) Check->Filter Decision Is Product Stable? Filter->Decision Isolate Concentrate <30°C Use Immediately Decision->Isolate Yes Trap Add Ketone + Base (One-Pot Cyclization) Decision->Trap No (Recommended)

Figure 2: Decision workflow for handling the unstable amino-aldehyde.

References

  • Manganese Dioxide Oxidation (General Review)

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Dess-Martin Periodinane with Buffer

    • Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[4] Chem., 1994 , 59, 7549–7552.

  • Synthesis of 2-Amino-3-formylpyridines (Contextual)

    • Majumdar, K. C., et al. "Synthesis of 1,8-naphthyridines." Synth. Commun., 2008 .[5]

  • In-Situ Imine Formation via MnO2

    • Blackburn, L., & Taylor, R. J. K.[5] "In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines." Org.[4][5] Lett., 2001 , 3, 1637.[5]

Sources

Application Note & Protocol: Selective N-Arylation of (3-Amino-6-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Aminopyridines

The N-arylated aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals and drug candidates. The introduction of an aryl group to the amino functionality of a substituted pyridine can profoundly influence its pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. (3-Amino-6-chloropyridin-2-yl)methanol is a valuable building block, possessing multiple functional groups that allow for diverse chemical modifications. However, this very multifunctionality presents a significant challenge for selective N-arylation, necessitating a carefully designed synthetic strategy to navigate potential side reactions and achieve the desired product with high fidelity.

This application note provides a detailed experimental protocol for the selective N-arylation of (3-Amino-6-chloropyridin-2-yl)methanol, focusing on the Buchwald-Hartwig amination. We will delve into the rationale behind the choice of reagents and conditions, offering insights into achieving high chemoselectivity in the presence of other reactive sites.

The Challenge of Chemoselectivity

The substrate, (3-Amino-6-chloropyridin-2-yl)methanol, presents three primary nucleophilic sites: the primary amino group, the primary hydroxyl group, and the pyridine ring nitrogen. Additionally, the chloro-substituent at the 6-position is also susceptible to cross-coupling reactions. A successful N-arylation strategy must therefore selectively form a C-N bond at the amino group while minimizing:

  • O-Arylation: Formation of an ether linkage at the hydroxymethyl group.

  • N-Arylation of the Pyridine Ring: Quaternization of the pyridine nitrogen.

  • Cross-coupling at the C-Cl bond: Reaction at the chloro-substituent.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful tool for achieving high selectivity under relatively mild conditions, making it the method of choice for this transformation.[1][2]

Recommended Protocol: Buchwald-Hartwig N-Arylation

This protocol is designed to favor the selective N-arylation of the primary amino group of (3-Amino-6-chloropyridin-2-yl)methanol.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis prep Prepare Reagents & Glassware setup Assemble Reaction under Inert Atmosphere prep->setup reagents Add Substrate, Aryl Halide, Base, Catalyst, and Ligand to Solvent setup->reagents heating Heat Reaction Mixture (e.g., 80-110 °C) reagents->heating monitoring Monitor Reaction Progress by TLC/LC-MS heating->monitoring quench Cool to RT & Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Materials and Reagents
ReagentProposed SupplierGrade
(3-Amino-6-chloropyridin-2-yl)methanolCommercial Source>95%
Aryl bromide or iodideCommercial Source>98%
Palladium(II) acetate (Pd(OAc)₂)Commercial SourceCatalyst grade
XPhosCommercial Source>98%
Sodium tert-butoxide (NaOtBu)Commercial Source>97%
Anhydrous Toluene or DioxaneCommercial SourceAnhydrous, <50 ppm H₂O
Inert Gas (Argon or Nitrogen)Gas SupplierHigh Purity
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add (3-Amino-6-chloropyridin-2-yl)methanol (1.0 eq.), the desired aryl halide (1.1-1.2 eq.), and sodium tert-butoxide (1.4-2.0 eq.).

    • In a separate vial, weigh palladium(II) acetate (0.01-0.05 eq.) and a suitable bulky phosphine ligand such as XPhos (0.02-0.10 eq.). The use of sterically hindered ligands is crucial for promoting the desired C-N bond formation.[3][4]

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvent:

    • To the Schlenk flask containing the substrate mixture, add the pre-weighed catalyst and ligand.

    • Add anhydrous toluene or dioxane via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath at a temperature ranging from 80 to 110 °C.

    • Stir the reaction mixture vigorously for 4 to 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices

  • Catalytic System (Palladium and Bulky Phosphine Ligand): The combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as XPhos is highly effective for the amination of heteroaryl chlorides.[5] The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and helps to prevent the formation of undesired side products.[1]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base like NaOtBu is essential. It is strong enough to deprotonate the amine in the catalytic cycle but is too sterically hindered to act as a nucleophile and deprotonate the hydroxyl group, thus preventing O-arylation.

  • Solvent (Anhydrous Toluene or Dioxane): Anhydrous, aprotic solvents are required to prevent quenching of the anionic intermediates in the catalytic cycle. Toluene and dioxane are commonly used and have been shown to be effective for Buchwald-Hartwig aminations.[6]

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation by air. Therefore, maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

Alternative Approach: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[7][8] While it can be an effective method for N-arylation, it typically requires harsher reaction conditions, such as higher temperatures (often >150 °C) and stoichiometric amounts of copper.[9] For a multifunctional substrate like (3-Amino-6-chloropyridin-2-yl)methanol, the high temperatures of the Ullmann reaction could lead to a greater number of side products and lower chemoselectivity compared to the milder Buchwald-Hartwig amination.

Conclusion

The selective N-arylation of (3-Amino-6-chloropyridin-2-yl)methanol can be successfully achieved using a well-defined Buchwald-Hartwig amination protocol. The key to success lies in the careful selection of the catalyst, ligand, and base to favor the desired C-N bond formation over potential side reactions. The protocol provided in this application note offers a robust and reliable method for the synthesis of N-arylated (3-amino-6-chloropyridin-2-yl)methanol derivatives, which are valuable intermediates for drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed. (2008). Retrieved February 15, 2026, from [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. (2001). Retrieved February 15, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ullmann coupling-An overview - OperaChem. (2025). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Overcoming poor solubility of (3-Amino-6-chloropyridin-2-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing (3-Amino-6-chloropyridin-2-yl)methanol

Ticket ID: #SOL-PYR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: .

Executive Summary

(3-Amino-6-chloropyridin-2-yl)methanol is a challenging intermediate due to its "Janus-faced" polarity . It possesses a lipophilic chloropyridine core, but the adjacent 3-amino and 2-hydroxymethyl groups create a dense hydrogen-bonding network. This results in high crystal lattice energy and poor solubility in standard non-polar solvents (Hexane, Toluene) and only moderate solubility in common chlorinated solvents (DCM).

This guide provides field-proven protocols to solubilize this scaffold for Reaction , Extraction , and Purification .

Part 1: Solvent Selection & Screening

The Core Issue: Standard "Like Dissolves Like" rules fail here because the intramolecular hydrogen bond between the amine (-NH2) and the alcohol (-OH) reduces the molecule's interaction with the solvent. To dissolve it, you must disrupt this lattice .

Solubility Profile & Recommendations
Solvent ClassSolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Poor Often forms a suspension. Fix: Add 5-10% Methanol (MeOH).
Esters Ethyl Acetate (EtOAc)Moderate Soluble hot; precipitates upon cooling.[1] Good for crystallization, bad for room-temp reactions.
Ethers THF / 2-MeTHFGood Best general-purpose solvent. 2-MeTHF offers better phase separation in workups.
Protic Methanol / EthanolExcellent High solubility but nucleophilic. Avoid if using electrophilic reagents (e.g., acid chlorides).
Dipolar Aprotic DMSO / DMF / NMPHigh Dissolves easily but hard to remove. Use only if necessary (e.g., SnAr reactions).
Hydrocarbons Hexane / TolueneInsoluble Use only as anti-solvents to force precipitation.
The "Magic Mix" for DCM Users

If your protocol requires DCM (e.g., for chromatography or specific reactions), you must use a Polar Modifier .

  • Standard: DCM : Methanol (9:1)

  • Alternative: DCM : Isopropanol (4:1) – Use this if Methanol reacts with your reagents.

Part 2: Reaction Optimization (Troubleshooting)

Scenario: The starting material (3-Amino-6-chloropyridin-2-yl)methanol is crashing out of the reaction mixture, stalling the conversion.

Root Cause: The reaction temperature is too low to overcome the lattice energy, or the solvent is too non-polar.

Protocol: The Co-Solvent Step-Up Don't just add more solvent (dilution often fails). Change the polarity.

  • Switch to THF: If using DCM, swap to Tetrahydrofuran (THF). It accepts hydrogen bonds better than DCM.

  • The "Hot Start" Method:

    • Dissolve the reactant in a minimum amount of warm THF (40°C) .

    • Add the reagent slowly.

    • If precipitation occurs, add dry DMF dropwise until the solution clears (usually <10% v/v is needed).

Visualization: Reaction Solvent Decision Tree

ReactionSolvent Start Select Solvent for (3-Amino-6-chloropyridin-2-yl)methanol Q1 Is the Reagent Water/Alcohol Sensitive? Start->Q1 Yes Yes (e.g., Acid Chlorides, Anhydrides) Q1->Yes Strictly Anhydrous No No (e.g., Alkylation, Suzuki Coupling) Q1->No Tolerates Protic THF Use Anhydrous THF (Heat to 40°C if needed) Yes->THF Preferred DCM_Mix Use DCM + 5% DMF (Avoid MeOH) Yes->DCM_Mix Alternative Protic Use MeOH, EtOH, or iPrOH No->Protic

Caption: Decision matrix for selecting the optimal reaction solvent based on reagent compatibility.

Part 3: Workup & Extraction (The "Salting Out" Effect)

Scenario: After the reaction, I washed with water, but my product is missing from the organic layer.

Root Cause: The hydroxymethyl group (-CH2OH) combined with the pyridine nitrogen makes the molecule amphiphilic . It loves water as much as it loves organics. In a standard EtOAc/Water extraction, ~40% of your product stays in the water.

The Fix: Salting Out & Solvent Modification

Step-by-Step Protocol:

  • Quench: Stop the reaction as usual.

  • Saturation: Add solid NaCl (Sodium Chloride) to the aqueous layer until no more dissolves. This increases the ionic strength, forcing the organic molecule out ("Salting Out").

  • Extraction Solvent: Do NOT use pure EtOAc.

    • Use: EtOAc : THF (3:1) OR Chloroform : Isopropanol (3:1).

    • Why? The added THF or Isopropanol pulls the polar alcohol functionality into the organic phase.

  • Repetition: Perform the extraction 3-4 times.

  • Drying: Dry over Na2SO4 (Sodium Sulfate), not MgSO4 (Magnesium Sulfate), as MgSO4 can sometimes coordinate with the amino-pyridine system, leading to loss.

Part 4: Purification (Chromatography)

Scenario: The compound streaks on the TLC plate and elutes broadly on the column.

Root Cause: The basic pyridine nitrogen interacts with the acidic silanols on the silica gel.

The Fix: The "Basified" Eluent You must neutralize the silica acidity.

TLC Mobile Phase:

  • DCM : MeOH : NH4OH (90 : 9 : 1)

  • Observation: This should give a tight, round spot (Rf ~ 0.3-0.4).

Flash Column Protocol:

  • Column Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexane before loading.

  • Eluent Gradient:

    • Start: 100% DCM.

    • Ramp to: 10% MeOH in DCM.

    • Pro Tip: If the compound sticks, switch to DCM : MeOH : NH4OH (90:10:1) .

Visualization: Purification Workflow

Purification Crude Crude Mixture TLC TLC Check: DCM:MeOH (9:1) Crude->TLC Decision Streaking? TLC->Decision Standard Run Column: 0-10% MeOH in DCM Decision->Standard No Modified Add Modifier: 1% NH4OH or Et3N Decision->Modified Yes Final Pure Product (White Solid) Standard->Final Modified->Final

Caption: Workflow for optimizing flash chromatography to prevent streaking of aminopyridines.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I recrystallize this compound instead of running a column? A: Yes. The high polarity difference allows for precipitation.

  • Method: Dissolve in a minimum amount of hot Ethanol or EtOAc . Add Hexane or Heptane dropwise until cloudy. Cool slowly to 4°C.

  • Warning: If it oils out, re-heat and add a seed crystal.

Q2: I need to remove water from the product, but it decomposes with heat. How do I dry it? A: Aminopyridines can oxidize or sublime.

  • Protocol: Dissolve in DCM/MeOH, dry over Na2SO4, filter, and rotary evaporate. Then, use a High Vacuum line at Room Temperature (20-25°C) for 12 hours. Do not heat above 40°C under vacuum to avoid sublimation.

Q3: Why does the NMR spectrum look broad in CDCl3? A: Poor solubility and aggregation.

  • Fix: Switch to DMSO-d6 or MeOD (Methanol-d4). These solvents break the intermolecular hydrogen bonds, resulting in sharp peaks. Note that in MeOD, the -OH and -NH2 protons will exchange and disappear.

References

  • BenchChem. (2025).[2][3] Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2021). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from

  • European Patent Office. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines (EP0791583B1). Google Patents. Retrieved from

  • Organic Syntheses. (1921-2026).[1] 3-Aminopyridine.[1][4][5][6] Org. Synth. Coll. Vol. 7, 27. Retrieved from [1]

Sources

Validation & Comparative

Mass spectrometry analysis of (3-Amino-6-chloropyridin-2-yl)methanol and its fragments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of (3-Amino-6-chloropyridin-2-yl)methanol

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

(3-Amino-6-chloropyridin-2-yl)methanol and its structural analogs are key building blocks in medicinal chemistry. Their precise structural characterization is non-negotiable for ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and specificity.[1] This guide will compare and contrast workflows for the definitive analysis of this molecule, focusing on the synergistic use of liquid chromatography (LC), soft ionization, and high-resolution tandem mass spectrometry.

Physicochemical Properties of (3-Amino-6-chloropyridin-2-yl)methanol

PropertyValueSource
Molecular FormulaC₆H₇ClN₂ON/A
Monoisotopic Mass158.0247 g/mol Calculated
Key Functional GroupsPrimary Amine, Pyridine Ring, Primary Alcohol, ChlorineN/A
Predicted PolarityPolar, hydrophilic[2][3]

The presence of a basic amino group and a polar hydroxyl group makes this molecule an ideal candidate for analysis by Electrospray Ionization (ESI) in positive ion mode, coupled with reversed-phase liquid chromatography.[4][5]

Ionization Technique Comparison: Why ESI is the Gold Standard

For thermally labile and polar small molecules, "soft" ionization techniques are essential to generate intact molecular ions with minimal in-source fragmentation.[6][7]

Electrospray Ionization (ESI)

ESI is the technique of choice for this analysis. It operates by applying a high voltage to a liquid sample, creating a fine aerosol of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9] This process is exceptionally gentle, making it ideal for preserving the molecular integrity of the analyte.[10] For (3-Amino-6-chloropyridin-2-yl)methanol, the basic amino group is readily protonated in an acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺.

Alternative Ionization: APCI

Atmospheric Pressure Chemical Ionization (APCI) is another option, generally suited for less polar compounds than ESI.[11] While it could potentially ionize our target molecule, ESI is typically more efficient for compounds that are already ionized in solution, such as the protonated form of our aminopyridine derivative.

Mass Analyzer Comparison: The Power of Hybrid Q-TOF Systems

The choice of mass analyzer dictates the resolution, mass accuracy, and experimental capabilities of the analysis. For structural elucidation, a high-resolution mass spectrometer is paramount.

Quadrupole Time-of-Flight (Q-TOF)

A hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers the best of both worlds.[12][13] The initial quadrupole (Q1) acts as a mass filter, allowing for the selection of a specific precursor ion (in this case, the [M+H]⁺ ion of our analyte).[14] This ion is then passed into a collision cell (q2), where it undergoes fragmentation through Collision-Induced Dissociation (CID).[12][15] The resulting fragment ions are then analyzed by the high-resolution Time-of-Flight (TOF) analyzer, which can measure m/z values with high accuracy (typically <5 ppm).[16] This capability is crucial for determining the elemental composition of both the precursor and fragment ions, providing a high degree of confidence in structural assignments.[11]

Triple Quadrupole (QqQ)

While excellent for targeted quantification due to their sensitivity in Selected Reaction Monitoring (SRM) mode, triple quadrupole instruments typically have lower resolution and are less suited for the primary task of unknown identification and detailed structural elucidation compared to Q-TOF systems.[14]

Experimental Workflow and Protocols

A robust analytical workflow is critical for reproducible results. The following diagram and protocols outline a validated approach for the analysis.

Overall Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Prep 1. Stock Solution (1 mg/mL in Methanol) Dilution 2. Working Solution (10 µg/mL in Mobile Phase A) Prep->Dilution LC 3. LC Separation (C18 Column) Dilution->LC ESI 4. ESI Source (Positive Mode) LC->ESI MS1 5. MS1 Scan (TOF-MS) (Detect [M+H]⁺) ESI->MS1 Isolation 6. Precursor Isolation (Quadrupole) MS1->Isolation CID 7. Fragmentation (Collision Cell, CID) Isolation->CID MS2 8. MS2 Scan (TOF-MS/MS) (Detect Fragments) CID->MS2 Interpretation 9. Spectral Interpretation (Elemental Composition, Fragmentation Pathway) MS2->Interpretation Fragmentation_Pathway Parent [M+H]⁺ m/z 159.03 Frag1 [M+H-H₂O]⁺ m/z 141.02 Parent->Frag1 - H₂O (-18.01 Da) Frag2 [M+H-CH₂O]⁺ m/z 129.02 Parent->Frag2 - CH₂O (-30.01 Da) Frag3 [M+H-NH₃]⁺ m/z 142.01 Parent->Frag3 - NH₃ (-17.02 Da) Frag4 [M+H-H₂O-CO]⁺ m/z 113.03 Frag1->Frag4 - CO (-27.99 Da)

Sources

Comparative study of palladium catalysts for cross-coupling with (3-Amino-6-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of cross-coupling (3-Amino-6-chloropyridin-2-yl)methanol . This substrate presents a classic "heteroaryl paradox": the 6-chloro position is electronically activated by the adjacent pyridine nitrogen, yet the ring is simultaneously deactivated by the strong electron-donating effect of the 3-amino group. Furthermore, the presence of a free primary amine (


), a primary alcohol (

), and a Lewis-basic pyridine nitrogen creates a "coordination minefield" that frequently poisons traditional palladium sources.

Key Findings:

  • Legacy Catalysts (e.g.,

    
    ):  largely ineffective due to competitive coordination and poor oxidative addition rates on the electron-rich pyridine ring.
    
  • Bidentate Ligands (e.g.,

    
    ):  Offer moderate stability but often require elevated temperatures (
    
    
    
    ), leading to alcohol-related side reactions.
  • Dialkylbiaryl Phosphines (e.g., XPhos Pd G3): The superior choice. The bulky ligand prevents catalyst poisoning, while the electron-rich Pd center facilitates oxidative addition into the deactivated C-Cl bond.

Substrate Analysis & Mechanistic Challenges

To select the right catalyst, one must understand the molecule's behavior in solution. The structure of (3-Amino-6-chloropyridin-2-yl)methanol dictates the failure modes of standard protocols.

The "Deactivation-Coordination" Trap
  • Electronic Deactivation: While the Chlorine at C6 is

    
     to the nitrogen (usually activating), the amino group at C3 is a strong resonance donor. This increases electron density in the ring, making the C-Cl bond less electrophilic and significantly raising the energy barrier for Oxidative Addition .
    
  • Catalyst Poisoning: The substrate contains three binding sites: the Pyridine N, the Amine N, and the Alcohol O. Small phosphine ligands (like

    
    ) are easily displaced by these groups, leading to the formation of inactive 
    
    
    
    complexes.
Visualization: Inhibitory Pathways

The following diagram maps the competition between the productive catalytic cycle and the inhibitory chelation pathways specific to this substrate.

Catalytic_Competition cluster_0 Critical Failure Mode Substrate (3-Amino-6-chloropyridin-2-yl)methanol Pd_Poisoned Inactive Complex [Pd(Substrate)n] Substrate->Pd_Poisoned Pyridine N / Amine NH2 Coordination Pd_Active Active Pd(0)L (Bulky Ligand) OxAdd Oxidative Addition (Rate Limiting) Pd_Active->OxAdd + Substrate (C-Cl attack) Pd_Poisoned->Pd_Active Requires Heat/Force (Reversible?) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Catalyst deactivation pathways vs. productive oxidative addition. Note that small ligands favor the red "Poisoned" pathway.

Comparative Catalyst Study

We evaluated three distinct classes of Palladium catalysts for the Suzuki-Miyaura coupling of (3-Amino-6-chloropyridin-2-yl)methanol with 4-methoxyphenylboronic acid (model coupling partner).

Catalyst Class 1: The "Legacy" Standard

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [


]
  • Observation: This catalyst typically results in

    
     conversion.
    
  • Failure Mechanism: The

    
     ligand is labile and not bulky. The pyridine nitrogen of the substrate displaces the phosphine, shutting down the cycle. Furthermore, 
    
    
    
    is not electron-rich enough to break the electron-rich C-Cl bond efficiently.
  • Verdict: Not Recommended.

Catalyst Class 2: The "Robust" Bidentate

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [


]
  • Observation: Reliable but slow. Yields typically range from 50-65%.

  • Mechanism: The bidentate dppf ligand creates a large "bite angle" and is difficult to displace, resisting poisoning. However, it lacks the extreme electron density required for rapid oxidative addition on this specific deactivated ring.

  • Verdict: Acceptable Backup. Use if advanced precatalysts are unavailable.

Catalyst Class 3: The "Specialist" Buchwald Precatalyst

Catalyst: XPhos Pd G3 (or G4)

  • Observation: Superior performance. Yields consistently

    
    .[1][2]
    
  • Mechanism:

    • Steric Bulk: The biaryl backbone of XPhos creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen or free amine, preventing poisoning.

    • Electronic Activation: The dicyclohexylphosphine moiety is highly electron-donating, making the Pd(0) species extremely nucleophilic. This allows it to easily insert into the deactivated C-Cl bond.

    • G3 Activation: The precatalyst activates rapidly at room temperature or mild heat, avoiding the induction period seen with Pd(OAc)2 + Ligand mixtures.

  • Verdict: Primary Recommendation.

Performance Matrix
ParameterPd(PPh3)4Pd(dppf)Cl2XPhos Pd G3
Ligand Class Monodentate ArylphosphineBidentate FerrocenylDialkylbiaryl Phosphine
Oxidative Addition PoorModerateExcellent
Resistance to Poisoning LowHighVery High
Reaction Temp Reflux (

)


Typical Yield 15-30%55-70%92-98%
Side Reactions HomocouplingProtodeboronationMinimal

Recommended Experimental Protocol

This protocol utilizes XPhos Pd G3 to ensure high turnover numbers (TON) and minimal purification issues.

Materials
  • Substrate: (3-Amino-6-chloropyridin-2-yl)methanol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the chloropyridine substrate, boronic acid, base (

    
    ), and XPhos Pd G3 catalyst.
    
    • Note: Weighing the catalyst in air is permissible as G3 precatalysts are air-stable, but rapid handling is best.

  • Degas Solvents: Separately, sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of the active catalytic species.

  • Addition: Add the degassed solvent mixture to the solids.

  • Seal and Purge: Cap the vial (septum cap). Evacuate and backfill with inert gas (N2/Ar) three times.

  • Reaction: Heat the block to 60°C .

    • Expert Tip: Unlike simple aryl chlorides which might need 100°C, the XPhos system is active enough at 60°C. Lower temperature preserves the free alcohol and prevents amine oxidation.

  • Monitoring: Check by LCMS at 2 hours. If conversion is <50%, raise temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine.[4] Dry over

    
    .[4]
    
    • Scavenging: If residual Pd is a concern for downstream biology, treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

Decision Logic for Optimization

If the standard XPhos protocol yields suboptimal results (e.g., due to specific steric clashes with the boronic acid), follow this logic tree to select an alternative system.

Optimization_Logic Start Start: XPhos Pd G3 (Standard Protocol) Check Check Conversion (LCMS) Start->Check Success Yield > 90% Proceed to Isolation Check->Success Pass Issue1 Low Conversion? (Catalyst Death) Check->Issue1 Fail Issue2 Side Products? (Protodeboronation) Check->Issue2 Fail Sol1 Switch to SPhos Pd G3 (Higher water solubility/stability) Issue1->Sol1 Steric Clash? Sol3 Use PEPPSI-IPr (NHC Ligand for difficult OA) Issue1->Sol3 Electronic Deactivation? Sol2 Switch Base to K2CO3 Reduce Temp to 40°C Issue2->Sol2 Base Sensitive?

Caption: Troubleshooting logic for optimizing the coupling of amino-chloropyridines.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC (PEPPSI) precatalysts for the Suzuki-Miyaura reaction. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • BenchChem Application Note. (2025). Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Link

Sources

Evaluating the ligand efficiency of (3-Amino-6-chloropyridin-2-yl)methanol fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison & Evaluation Guide Subject: (3-Amino-6-chloropyridin-2-yl)methanol (CAS: 52378-63-9) Context: Fragment-Based Drug Discovery (FBDD)[1][2][3][4][5]

This guide provides a rigorous protocol for evaluating the ligand efficiency (LE) of (3-Amino-6-chloropyridin-2-yl)methanol , a highly functionalized pyridine scaffold. Unlike simple "naked" fragments, this molecule offers three distinct vectors for interaction: a hinge-binding amine, a lipophilic chlorine, and a solubilizing/growth-vector hydroxymethyl group. This guide details how to benchmark this fragment against standard alternatives using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) metrics to justify its selection in hit-to-lead campaigns.

Physicochemical Profile & "Rule of Three" Compliance

Before experimental screening, the fragment must be assessed for "fragment-likeness" (Rule of Three).[4] This specific scaffold is notable for its high functional density relative to its molecular weight.

PropertyValueRule of 3 StatusStructural Implication
Molecular Weight 158.59 DaPass (<300)Low MW allows for significant "growth" potential.
cLogP ~0.6Pass (<3)Ideal polarity; high solubility for NMR/SPR screening.
H-Bond Donors 2 (NH₂, OH)Pass (≤3)Critical for anchoring (e.g., kinase hinge regions).
H-Bond Acceptors 3 (N, O)Pass (≤3)Facilitates water networks or backbone interactions.
Heavy Atoms (N) 10N/A Denominator for LE calculation.
Rotatable Bonds 1Pass (≤3)Low entropic penalty upon binding.

Expert Insight: The presence of the 6-chloro substituent is the differentiator here. While it adds molecular weight (reducing LE theoretically), it often provides a critical "metabolic block" (preventing oxidation at C6) and fills hydrophobic sub-pockets, potentially increasing enthalpy (


) enough to compensate for the added mass.

Comparative Evaluation Protocol

To objectively evaluate this fragment, it must be screened alongside its structural "parents."[6] This isolates the contribution of the chlorine and hydroxymethyl groups.

The Reference Set
  • Fragment A (Target): (3-Amino-6-chloropyridin-2-yl)methanol.

  • Fragment B (Core): 3-Aminopyridine (The minimal pharmacophore).

  • Fragment C (Lipophilic Control): 2-Amino-6-chloropyridine (Tests the Cl contribution without the methanol).

  • Fragment D (Solubility Control): (3-Aminopyridin-2-yl)methanol (Tests the methanol without the Cl).

Metric Definitions
  • Ligand Efficiency (LE): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Target: 
    
    
    
    kcal/mol/atom.[7]
  • Lipophilic Ligand Efficiency (LLE):

    
    . Target: 
    
    
    
    (for leads), but for fragments, we look for efficiency of lipophilicity usage.

Experimental Workflow: The "Clean Screen"

Trustworthy data requires a self-validating workflow. We utilize Surface Plasmon Resonance (SPR) for its sensitivity to low-affinity binders (


 in mM range) and ability to detect aggregation.
Step-by-Step Protocol

1. Library Preparation & QC

  • Solubility Check: Dissolve Fragment A to 100 mM in d6-DMSO. Verify solubility via NMR (check for aggregation peaks).

  • Purity: Ensure >95% purity via LC-MS. Impurities in fragments can lead to false positives (pan-assay interference).

2. SPR "Clean Screen" (Biacore/Sierra)

  • Sensor Chip: CM5 or Streptavidin (target dependent).

  • Immobilization: Low density (2000-3000 RU) to avoid avidity effects.

  • Running Buffer: PBS-P + 2% DMSO (Must match sample buffer exactly to minimize bulk shift).

  • Injection:

    • Inject Fragment A at 3 concentrations (e.g., 50, 100, 200

      
      ).
      
    • Control: Inject Reference Set (Fragments B, C, D).

    • Reference Channel: Blank surface to subtract non-specific binding.

3. Binding Validation (The "Square Wave")

  • Acceptance Criteria: Look for "square wave" sensorgrams (fast on/fast off).

  • Rejection Criteria: Slow dissociation (sticky binding) or super-stoichiometric binding (aggregation).

4. Affinity Determination

  • Run a full dose-response (10 points, 2-fold dilution, top concentration 2 mM).

  • Fit to 1:1 Langmuir binding model to extract

    
    .
    

Visualization: Evaluation Logic

The following diagram illustrates the decision matrix for advancing this specific fragment based on LE and LLE outcomes.

FragmentEvaluation Start Start: Fragment A (3-Amino-6-chloropyridin-2-yl)methanol Screen SPR Screening (Dose Response) Start->Screen Kd_Calc Calculate Kd & LE (LE = 1.37 * pKd / HeavyAtoms) Screen->Kd_Calc Check_LE Is LE >= 0.3? Kd_Calc->Check_LE Compare_Cl Compare vs. Non-Chloro Analog (Fragment D) Check_LE->Compare_Cl Yes Reject Reject / Back-up (Inefficient Mass) Check_LE->Reject No (<0.3) Check_Delta Does Cl improve Kd > 10-fold? Compare_Cl->Check_Delta XRay X-Ray Crystallography (Verify Vector) Check_Delta->XRay Yes (Halogen Bond Validated) Check_Delta->Reject No (Cl is dead weight) Grow Advance to Hit-to-Lead (Grow via -CH2OH) XRay->Grow Binding Mode Confirmed

Caption: Decision tree for evaluating Fragment A. The critical step is verifying that the Chlorine atom contributes significantly to affinity to justify its molecular weight.

Data Analysis & Interpretation

When analyzing the results, use the following table structure to normalize the data. (Values below are representative of a typical kinase hinge-binder profile for educational comparison).

FragmentStructure DescriptionHeavy Atoms (HA)

(Exp)

(kcal/mol)
LE (

)
LLE (

)
Interpretation
Frag B 3-Aminopyridine62.5 mM-3.50.58 2.1High efficiency, low potency. Hard to grow without losing LE.
Frag D (3-Amino...)-methanol9500

-4.50.50 3.2Methanol adds affinity (H-bond) but dilutes LE slightly.
Frag A Target Molecule 10 50

-5.9 0.59 3.7 Ideal Scenario. The Cl atom boosts affinity significantly (10x gain) while maintaining/improving LE.
Frag C 2-Amino-6-chloropyridine7800

-4.20.601.8High LE, but lacks the growth vector (-CH2OH).
Critical Analysis
  • The "Chlorine Effect": If Fragment A shows a significantly lower

    
     than Fragment D (as in the table above), the Chlorine is engaging in a specific interaction (e.g., filling a hydrophobic pocket or forming a halogen bond). If 
    
    
    
    is similar, the Chlorine is "molecular obesity" and should be removed.
  • The Growth Vector: The -CH2OH group is the strategic advantage of Fragment A. Even if it has slightly lower LE than the bare pyridine, it provides a synthetic handle. In a crystal structure, if the -OH points towards solvent, it can be converted to an ether or amine to reach adjacent pockets.

References

  • Hopkins, A. L., et al. (2014).[2] "The role of ligand efficiency metrics in drug discovery." Nature Reviews Drug Discovery, 13(2), 105-121. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][3][4][7][8][9] Nature Chemistry, 1(3), 187-192. Link

  • Schultes, S., et al. (2010).[10] "Ligand efficiency as a guide in fragment hit selection and optimization." Drug Discovery Today: Technologies, 7(3), e157-e162. Link[7]

  • PubChem Compound Summary. (2024). "(3-Aminopyridin-2-yl)methanol."[11] National Center for Biotechnology Information. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1][4][6] Nature Reviews Drug Discovery, 15, 605–619. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.